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Bicyclo[1.1.1]pentane-1,3-dithiol

Cat. No.: B15123434
M. Wt: 132.3 g/mol
InChI Key: GPRLRVZKXDUXMD-UHFFFAOYSA-N
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Description

Conceptual Framework of Bicyclo[1.1.1]pentane Architecture and Strain Theory

The structure of bicyclo[1.1.1]pentane consists of two cyclobutane (B1203170) rings fused at the bridgehead carbons, resulting in a highly strained and rigid "cage" structure. nih.govacs.org This arrangement forces the bridgehead carbon atoms into an unusual inverted tetrahedral geometry. researchgate.net According to Baeyer's strain theory, which correlates ring strain with the deviation from ideal tetrahedral bond angles (109.5°), BCPs possess a significant amount of strain energy, calculated to be around 66.6 kcal/mol. nih.govacs.orgpitt.edu This high level of strain is a defining characteristic of the BCP scaffold and is central to its reactivity, particularly in the context of its precursor, [1.1.1]propellane. researchgate.netdntb.gov.ua The central bond in [1.1.1]propellane is exceptionally weak and readily undergoes cleavage, providing a synthetic entry to the 1,3-disubstituted BCP core. nih.govbeilstein-journals.org

The unique architecture of BCPs dictates that substituents at the 1 and 3 positions are held in a rigid, linear, and opposing orientation, mimicking the 1,4-disposition of substituents on a benzene (B151609) ring. nih.govacs.org However, the distance between the bridgehead substituents in a BCP is shorter than the corresponding distance in a para-substituted arene. nih.govacs.org

Historical Development of Bicyclo[1.1.1]pentane Synthesis and Functionalization

The first synthesis of the parent bicyclo[1.1.1]pentane was reported by Wiberg and co-workers in 1964. nih.govacs.org However, for many years, the synthesis of functionalized BCPs remained a significant challenge, limiting their widespread application. A major breakthrough came with the development of synthetic routes starting from [1.1.1]propellane. beilstein-journals.orgbeilstein-journals.org The high reactivity of the central bond in propellane allows for its facile opening by a variety of reagents, including radicals and nucleophiles, to generate 1,3-disubstituted BCPs. beilstein-journals.orgbeilstein-journals.orgacs.org

Early methods often resulted in symmetrical BCP derivatives. However, the demand for unsymmetrically substituted BCPs, which offer greater diversity for applications like drug discovery, spurred the development of more sophisticated synthetic strategies. thieme-connect.com These include transition-metal-catalyzed cross-coupling reactions and multi-component reactions that allow for the controlled installation of different functional groups at the bridgehead positions. rsc.orgrsc.org The use of photoredox catalysis has also emerged as a powerful tool for the synthesis of a wide range of functionalized BCPs under mild conditions. acs.orgrsc.org

A key intermediate in the synthesis of many BCP derivatives is bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, which can be prepared on a large scale and subsequently transformed into a variety of other functional groups. researchgate.netnih.gov

Significance of 1,3-Disubstituted Bicyclo[1.1.1]pentanes in Molecular Design

The primary significance of 1,3-disubstituted bicyclo[1.1.1]pentanes lies in their role as non-classical bioisosteres of para-substituted phenyl rings. nih.govacs.orgthieme-connect.com Replacing an aromatic ring with a BCP core in a drug candidate can lead to several beneficial changes in its pharmacokinetic profile, including:

Improved Solubility: The three-dimensional, saturated nature of the BCP scaffold can disrupt crystal packing and increase aqueous solubility compared to flat aromatic systems. beilstein-journals.org

Enhanced Metabolic Stability: The absence of aromatic C-H bonds makes the BCP core less susceptible to oxidative metabolism. researchgate.net

Escape from Flatland: The move towards more three-dimensional molecular shapes is a current trend in drug design to improve binding selectivity and physicochemical properties. nih.gov

Beyond bioisosterism, the rigid BCP linker has found applications in materials science for the construction of well-defined molecular rods and linkers in coordination polymers. nih.govbeilstein-journals.org The ability to introduce a wide array of functional groups at the 1 and 3 positions allows for the fine-tuning of the properties of these materials. rsc.orgresearchgate.net

Overview of Research Directions for Bicyclo[1.1.1]pentane-1,3-dithiol

While the synthesis and application of many 1,3-disubstituted BCPs are well-documented, research specifically focusing on This compound is more nascent. However, existing research provides a clear trajectory for its potential utility and areas of investigation.

A key synthetic route to sulfur-functionalized BCPs involves the reaction of [1.1.1]propellane with disulfides, which can yield symmetrically and unsymmetrically substituted 1,3-bissulfanylbicyclo[1.1.1]pentanes. beilstein-journals.orgbeilstein-journals.org More recently, a metal- and additive-free photochemical method has been developed for the synthesis of 1-thiol-3-alkyl bicyclo[1.1.1]pentanes, highlighting a sustainable approach to C,S-disubstituted BCPs. rsc.org

The primary research directions for this compound are expected to be in the following areas:

Materials Science: The two thiol groups provide ideal anchor points for surface functionalization, particularly on gold surfaces, making this compound a candidate for creating self-assembled monolayers (SAMs) and molecular electronic components. The rigid BCP core would ensure a well-defined orientation and distance between the surface and any terminal functionality.

Coordination Chemistry: The dithiol functionality can act as a bidentate ligand for various metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs) with unique topologies and properties dictated by the rigid BCP linker.

Medicinal Chemistry: While less common than other functional groups, thiols can play important roles in biological systems. This compound could serve as a novel scaffold for the design of enzyme inhibitors or as a linker in drug-conjugate systems. Further derivatization of the thiol groups would expand its potential applications.

Future research will likely focus on the development of efficient and scalable syntheses of this compound and its derivatives, followed by a thorough investigation of their properties and applications in the aforementioned fields.

Data Tables

Table 1: Representative Synthetic Methods for 1,3-Disubstituted Bicyclo[1.1.1]pentanes

MethodPrecursorReagentsProduct TypeReference
Radical Addition[1.1.1]PropellaneAlkyl Halides, Initiator1-Alkyl-3-halobicyclo[1.1.1]pentanes rsc.org
Photoredox Catalysis[1.1.1]PropellaneOrganic Halides, Photocatalyst(Hetero)arylated BCPs acs.org
Transition Metal Cross-CouplingNucleophilic or Electrophilic BCPsVarious Coupling Partners, CatalystUnsymmetrically Disubstituted BCPs rsc.org
Reaction with Disulfides[1.1.1]PropellaneDisulfides, UV light1,3-Bissulfanylbicyclo[1.1.1]pentanes beilstein-journals.orgbeilstein-journals.org
Photochemical Thiolation[1.1.1]PropellaneS-Aryl/alkyl benzenethiosulfonates, Iodides1-Thiol-3-alkyl bicyclo[1.1.1]pentanes rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8S2 B15123434 Bicyclo[1.1.1]pentane-1,3-dithiol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H8S2

Molecular Weight

132.3 g/mol

IUPAC Name

bicyclo[1.1.1]pentane-1,3-dithiol

InChI

InChI=1S/C5H8S2/c6-4-1-5(7,2-4)3-4/h6-7H,1-3H2

InChI Key

GPRLRVZKXDUXMD-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)S)S

Origin of Product

United States

Advanced Synthetic Methodologies for Bicyclo 1.1.1 Pentane 1,3 Dithiol and Its Chemical Precursors

Strategies Utilizing [1.1.1]Propellane as a Key Intermediate

[1.1.1]Propellane is the most common precursor for the synthesis of bicyclo[1.1.1]pentanes. nih.gov Its high ring strain facilitates the cleavage of the central C1-C3 bond, enabling a variety of addition reactions. The first synthesis of [1.1.1]propellane was achieved in 1982, and subsequent improvements have made it more accessible for synthetic applications.

Radical Addition Pathways to 1,3-Disubstituted Bicyclo[1.1.1]pentanes

Radical addition to [1.1.1]propellane is a widely employed and effective method for the synthesis of 1,3-disubstituted BCPs. nih.govacs.orgprinceton.eduresearchgate.net This approach involves the addition of a radical species to the central bond of propellane, generating a bridgehead BCP radical. This intermediate can then be trapped by another reagent to afford the desired disubstituted product. nih.gov

A variety of radical precursors can be utilized in these reactions, including those derived from carboxylic acids, organohalides, and other sources. nih.gov For instance, radicals generated from carboxylic acids or organohalides can add to [1.1.1]propellane to form BCP radicals, which can then be trapped by various radical acceptors. nih.gov This multicomponent approach allows for the simultaneous formation of two new bonds and the installation of diverse functional groups at the 1 and 3 positions of the BCP core. acs.orgchemrxiv.org The process is often initiated by photoredox catalysis or other radical initiation methods. rsc.org

The reactivity of the initially formed radical and the subsequent BCP radical plays a crucial role in the outcome of the reaction. For example, the rate of radical addition to [1.1.1]propellane can be influenced by the nature of the radical. nih.gov Furthermore, the stability and reactivity of the resulting BCP radical can determine the efficiency of the subsequent trapping step and the potential for side reactions like oligomerization. acs.org

Nucleophilic Addition Approaches for Bicyclo[1.1.1]pentane Core Formation

While radical additions are prevalent, nucleophilic addition to [1.1.1]propellane also provides a viable route to the BCP core. beilstein-journals.org Strong nucleophiles, such as organolithium reagents and Grignard reagents, can open the strained central bond of propellane to form a BCP anion. princeton.edubeilstein-journals.orgnih.gov This anionic intermediate can then react with various electrophiles to yield 1,3-disubstituted BCPs.

For example, 2-azaallyl anions, generated from the deprotonation of N-benzyl ketimines, have been shown to be effective nucleophiles for addition to [1.1.1]propellane. nih.govrsc.org The resulting BCP anion can be trapped with electrophiles like iodobenzene (B50100) or pinacol (B44631) boronates, providing access to functionalized BCP benzylamines. nih.govrsc.org Similarly, computational studies have supported a purely anionic pathway for the addition of 2-aryl-1,3-dithiyl anions to [1.1.1]propellane, leading to the formation of BCP dithianes. nih.gov

It is important to note that the reaction of [1.1.1]propellane with nucleophiles is sometimes proposed to proceed through a radical mechanism, highlighting the complex nature of these transformations. beilstein-journals.org

Insertion Reactions into Disulfide Bonds for 1,3-Bissulfanylbicyclo[1.1.1]pentane Synthesis

A direct and efficient method for the synthesis of 1,3-bissulfanylbicyclo[1.1.1]pentanes, the parent structure of the target dithiol, involves the insertion of [1.1.1]propellane into disulfide bonds. beilstein-journals.orgnih.govchemistryviews.orgnih.govresearchgate.netbeilstein-journals.orgresearchgate.net This reaction provides a straightforward route to symmetrically and unsymmetrically substituted BCP sulfides. beilstein-journals.orgnih.govnih.govresearchgate.netbeilstein-journals.orgresearchgate.net

The insertion of [1.1.1]propellane into disulfide bonds is typically achieved through a UV-initiated radical reaction. beilstein-journals.orgnih.govnih.govresearchgate.netbeilstein-journals.orgresearchgate.net Irradiation of a mixture of the disulfide and [1.1.1]propellane generates thiyl radicals, which then add to the central bond of the propellane. The resulting BCP radical subsequently abstracts a sulfur atom from another disulfide molecule to propagate the radical chain and form the 1,3-bissulfanylbicyclo[1.1.1]pentane product. researchgate.net This method has been shown to be effective for a range of aromatic and some aliphatic disulfides, tolerating various functional groups like halogens, alkyl, and methoxy (B1213986) groups. beilstein-journals.orgnih.govnih.govresearchgate.netbeilstein-journals.org

A proposed mechanism for this reaction involves the homolytic cleavage of the disulfide bond under UV irradiation to generate two thiyl radicals. One of these radicals then adds to [1.1.1]propellane to form a BCP-sulfanyl radical. This radical can then react with another molecule of the disulfide to yield the final product and regenerate a thiyl radical, thus continuing the chain reaction. researchgate.net

A common side reaction in the synthesis of BCPs from [1.1.1]propellane is the formation of oligomeric structures known as [n]staffanes, where 'n' represents the number of BCP units. beilstein-journals.orgnih.govnih.govresearchgate.netbeilstein-journals.orgbeilstein-journals.org The formation of these byproducts can be controlled by adjusting the reaction conditions, particularly the ratio of [1.1.1]propellane to the disulfide. beilstein-journals.orgnih.govnih.govresearchgate.netbeilstein-journals.orgresearchgate.net

By using an excess of the disulfide relative to [1.1.1]propellane, the formation of the desired BCP product can be favored, with yields of up to 98% being reported. beilstein-journals.orgnih.govnih.govresearchgate.netbeilstein-journals.orgresearchgate.net Conversely, increasing the concentration of [1.1.1]propellane can lead to the formation of beilstein-journals.orgstaffane and higher oligomers. nih.govnih.govresearchgate.net While the separation of BCP and staffane products can be challenging due to their similar polarities, it is often achievable through chromatographic techniques. beilstein-journals.orgnih.govnih.govresearchgate.netbeilstein-journals.org

Reactant Ratio ([1.1.1]propellane : Disulfide)Predominant ProductReference
LowBicyclo[1.1.1]pentane (BCP) beilstein-journals.orgnih.govnih.govresearchgate.netbeilstein-journals.orgresearchgate.net
High beilstein-journals.orgStaffane nih.govnih.govresearchgate.net

Photochemical Methods in Bicyclo[1.1.1]pentane Construction

Photochemical methods play a significant role in the synthesis of bicyclo[1.1.1]pentane derivatives, extending beyond the UV-initiated insertion into disulfides. Visible-light photoredox catalysis has emerged as a powerful tool for initiating radical additions to [1.1.1]propellane under mild conditions. nih.govrsc.org

For instance, cooperative photoredox and N-heterocyclic carbene (NHC) catalysis has been employed for the three-component synthesis of 1,3-disubstituted BCP ketones. rsc.org In this process, radicals derived from diazo esters add to [1.1.1]propellane, and the resulting BCP radical is trapped by a Breslow intermediate. rsc.org Similarly, visible-light-mediated difunctionalization of [1.1.1]propellane with redox-active esters and organohalides provides a versatile route to a wide array of functionalized BCPs. nih.gov

Furthermore, photochemical reactions can be used to construct the BCP core itself. A notable example is the photochemical addition of diacetyl to [1.1.1]propellane, which has been successfully scaled up using flow chemistry to produce kilogram quantities of 1,3-diacetylbicyclo[1.1.1]pentane. nih.govacs.orgorgsyn.org This diketone is a key intermediate that can be converted to bicyclo[1.1.1]pentane-1,3-dicarboxylic acid, a versatile precursor for various BCP derivatives. nih.govacs.org

Photochemical MethodReactantsProductReference
Visible-light photoredox catalysisDiazo esters, [1.1.1]propellane, Aldehydes1,3-Disubstituted BCP ketones rsc.org
Visible-light photoredox catalysisRedox-active esters/organohalides, [1.1.1]propellane1,3-Disubstituted BCPs nih.gov
UV irradiationDiacetyl, [1.1.1]propellane1,3-Diacetylbicyclo[1.1.1]pentane nih.govacs.orgorgsyn.org
UV irradiationDisulfides, [1.1.1]propellane1,3-Bissulfanylbicyclo[1.1.1]pentanes beilstein-journals.orgnih.govnih.govresearchgate.netbeilstein-journals.org

Synthesis Leveraging 1,3-Diiodobicyclo[1.1.1]pentane (DIBCP)

The development of stable and versatile precursors has been pivotal in advancing the chemistry of BCPs. 1,3-Diiodobicyclo[1.1.1]pentane (DIBCP) has emerged as a key player in this field, offering a practical alternative to the use of the highly strained and unstable [1.1.1]propellane.

DIBCP as a Stable and Versatile Building Block

1,3-Diiodobicyclo[1.1.1]pentane (DIBCP) is a stable, crystalline solid that can be synthesized from [1.1.1]propellane. nih.govnih.govchemrxiv.org Its stability at room temperature allows for easier handling and storage compared to its gaseous precursor, making it an attractive starting material for the synthesis of a wide array of 1,3-disubstituted BCPs. nih.govnih.govchemrxiv.org The carbon-iodine bonds at the bridgehead positions are amenable to a variety of chemical transformations, positioning DIBCP as a versatile building block in organic synthesis. nih.govresearchgate.netnih.gov

Nucleophilic Substitution Reactions for Functionalizing Bicyclo[1.1.1]pentyl Cores

The functionalization of the BCP core can be effectively achieved through nucleophilic substitution reactions on DIBCP. nih.govresearchgate.netnih.gov This approach has been successfully employed to introduce a range of functionalities at the 1 and 3 positions of the BCP scaffold. Studies have demonstrated that DIBCP reacts with various nucleophiles, including pyridines and tertiary amines, to afford the corresponding BCP derivatives in good to excellent yields. nih.govchemrxiv.orgresearchgate.netnih.gov

While a direct synthesis of Bicyclo[1.1.1]pentane-1,3-dithiol from DIBCP using a thiolating agent like sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis has not been explicitly detailed in the reviewed literature, the successful reaction of DIBCP with other nucleophiles strongly suggests its feasibility. For instance, the reaction of DIBCP with tetrahydrothiophene (B86538) has been reported to yield the corresponding sulfonium (B1226848) salt, demonstrating the susceptibility of the C-I bond to attack by sulfur nucleophiles. chemrxiv.org Furthermore, the synthesis of sulfur-substituted BCPs has been achieved through the reaction of [1.1.1]propellane with heterocyclic thiols, indicating that the BCP core is compatible with sulfur functionalization. liverpool.ac.uk The synthesis of 1-thiol-3-alkyl BCPs further supports the viability of introducing thiol groups onto the BCP scaffold. rsc.org

A plausible route to this compound via DIBCP would involve a two-step process: the initial nucleophilic displacement of the iodide ions by a suitable sulfur-containing nucleophile, such as sodium thiocyanate (B1210189), followed by the reduction of the resulting thiocyanate groups to the desired thiols.

Metal-Catalyzed Transformations for Bicyclo[1.1.1]pentane Scaffolds

Metal-catalyzed reactions have emerged as powerful tools for the functionalization of BCPs, offering mild and efficient routes to a diverse range of derivatives. Iron and copper catalysts, in particular, have shown great promise in this area.

Iron-Catalyzed Approaches to BCP Derivatives

Iron catalysis has provided a general method for the synthesis of 1,3-C-disubstituted BCPs from iodo-BCPs. d-nb.info The iron-catalyzed Kumada cross-coupling of 1-iodo-bicyclo[1.1.1]pentanes with aryl and heteroaryl Grignard reagents proceeds under mild conditions with short reaction times, exhibiting good functional group tolerance. d-nb.info This methodology represents a significant advancement as it allows for the direct formation of C-C bonds at the bridgehead positions of the BCP core. d-nb.info Additionally, iron-catalyzed multicomponent radical cross-coupling reactions have been developed to access diverse (fluoro)alkyl BCP-aryls. chemrxiv.org While direct iron-catalyzed thiolation of DIBCP to yield the dithiol has not been specifically reported, the existing methods for C-C bond formation highlight the potential of iron catalysis for functionalizing the BCP scaffold. A proposed mechanism for iron-catalyzed C(sp³)–H thiolation involves a photoinduced ligand-to-metal charge transfer. rsc.org

Table 1: Iron-Catalyzed Cross-Coupling of Iodo-BCPs with Grignard Reagents d-nb.info
EntryGrignard ReagentProductYield (%)
1PhMgBr1-Phenyl-3-iodobicyclo[1.1.1]pentane85
24-MeOC6H4MgBr1-(4-Methoxyphenyl)-3-iodobicyclo[1.1.1]pentane92
32-ThienylMgBr1-(2-Thienyl)-3-iodobicyclo[1.1.1]pentane78

Copper-Catalyzed Reactions for BCP Functionalization

Copper-mediated multicomponent reactions have proven to be a versatile strategy for the one-step synthesis of complex and diverse polysubstituted BCPs from [1.1.1]propellane. nih.govnih.gov This approach utilizes a metallaphotoredox catalysis protocol to couple various radical precursors and heteroatom nucleophiles, including those that generate sulfonyl radicals, onto the BCP framework. nih.govnih.gov The reactions are typically fast and accommodate a broad range of nucleophile classes. nih.govnih.gov Copper-catalyzed reactions have also been employed in the synthesis of BCP-derived building blocks for click chemistry, such as azides and terminal alkynes. enamine.net The successful incorporation of sulfur-containing fragments via sulfonyl radicals suggests that copper catalysis could be a viable strategy for the synthesis of this compound or its precursors. nih.govnih.gov

Table 2: Copper-Mediated Three-Component Coupling of [1.1.1]Propellane nih.govnih.gov
EntryRadical PrecursorNucleophileProductYield (%)
1Togni's reagentPhthalamide1-Phthalamido-3-(trifluoromethyl)bicyclo[1.1.1]pentane75
2Ethyl iodoacetateCarbazoleEthyl 3-(9H-carbazol-9-yl)bicyclo[1.1.1]pentane-1-carboxylate88
3p-Toluenesulfonyl chlorideMorpholine4-(3-(p-Tolylsulfonyl)bicyclo[1.1.1]pentan-1-yl)morpholine65

Cooperative Catalysis Systems for Bicyclo[1.1.1]pentane Formation (e.g., Photoredox and N-heterocyclic Carbene)

Cooperative catalysis, combining photoredox and N-heterocyclic carbene (NHC) catalysis, has been developed for the synthesis of 1,3-disubstituted BCP ketones. rsc.org This method involves a three-component reaction where radicals generated from diazo esters add to [1.1.1]propellane to form BCP radicals. rsc.org These radicals then cross-couple with a Breslow intermediate radical, generated from the NHC catalyst, to yield the final product. rsc.org This strategy is characterized by its mild reaction conditions, operational simplicity, and high atom economy. rsc.org While this specific system is tailored for the synthesis of ketones, the underlying principle of generating BCP radicals and trapping them with another catalytically generated species could potentially be adapted for the introduction of other functional groups, including thiols, by employing appropriate precursors.

Asymmetric Synthesis and Chiral Bicyclo[1.1.1]pentane Derivatives

The development of bicyclo[1.1.1]pentanes (BCPs) as bioisosteres for motifs like para-substituted phenyl rings, tert-butyl groups, and internal alkynes has significantly impacted medicinal chemistry. nih.govrsc.orgrsc.org The introduction of a stereocenter adjacent to the BCP core, creating α-chiral BCPs, is of high value as it mimics important structural motifs found in bioactive molecules, such as benzylic or propargylic stereocenters. nih.govresearchgate.net However, the synthesis of these three-dimensional structures presents considerable challenges. researchgate.netescholarship.org Methodologies have evolved from multi-step sequences involving chiral auxiliaries to more direct catalytic asymmetric approaches. nih.govnih.gov

Enantioselective Approaches to α-Chiral BCPs

The direct asymmetric functionalization of [1.1.1]propellane, the primary precursor to BCPs, is a highly sought-after strategy for accessing α-chiral BCPs. nih.govescholarship.org This approach is more straightforward than traditional multi-step methods that often rely on pre-formed BCPs. nih.govnih.gov

Recent advancements have focused on catalytic methods that can install a stereocenter at the α-position during the ring-opening of [1.1.1]propellane. escholarship.orgnih.gov One notable strategy combines photoredox and organocatalysis to facilitate the direct, asymmetric addition of aldehydes to [1.1.1]propellane. escholarship.orgnih.gov This dual catalytic system generates a chiral α-iminyl radical cation intermediate, which then reacts with [1.1.1]propellane to form the BCP structure and the adjacent stereocenter simultaneously. escholarship.orgnih.gov This method is advantageous due to its mild reaction conditions and broad substrate scope. escholarship.org

Another powerful technique involves the multicomponent asymmetric allylic alkylation of BCP-Grignard reagents, which are formed in situ from [1.1.1]propellane. nih.govacs.org This approach utilizes an N-heterocyclic carbene (NHC) as an organocatalyst to achieve a highly regio- and enantioselective allylic substitution, yielding 1,3-difunctionalized α-chiral BCPs. nih.govacs.org A key benefit of this transition-metal-free method is the enhanced reactivity of the BCP-Grignard reagent towards the allylic substrate, facilitated by the Lewis basic NHC. nih.govacs.org

Other catalytic asymmetric methods have also been developed. These include the rhodium-catalyzed C–H insertion of α-diazoesters into the bridgehead C–H bond of 3-aryl-BCPs and the iridium-catalyzed asymmetric allylation of BCP-zinc complexes. researchgate.netnih.gov The use of chiral auxiliaries, such as chiral oxazolidinones, has also proven effective for the diastereoselective functionalization of BCP derivatives, leading to enantioenriched products. rsc.orgacs.org

Table 1: Comparison of Enantioselective Methods for α-Chiral BCPs

Method Catalyst/Reagent Key Intermediate Advantages Reference(s)
Photoredox Organocatalysis Photocatalyst (e.g., Iridium complex) & Chiral Organocatalyst Chiral α-iminyl radical cation Mild conditions, broad scope, direct functionalization of [1.1.1]propellane escholarship.orgnih.gov
Asymmetric Allylic Alkylation N-Heterocyclic Carbene (NHC) BCP-Grignard Transition-metal-free, high regio- and enantioselectivity nih.govacs.org
Asymmetric C-H Insertion Rhodium catalyst Metal-carbene Access to α-chiral BCP esters researchgate.netspringernature.com
Asymmetric Allylation Iridium catalyst BCP-zinc complex Forms enantioenriched allyl-BCP derivatives researchgate.netnih.gov
Chiral Auxiliary Chiral oxazolidinone Enolate High diastereoselectivity, applicable to various electrophiles rsc.orgacs.org

Strategies for Chiral Sulfur-Containing BCPs

While the synthesis of achiral sulfur-substituted BCPs has been established through methods like the radical reaction of [1.1.1]propellane with thiols or iodo-sulfenylation, the development of enantioselective strategies for chiral sulfur-containing BCPs is a more nascent field. nih.govacs.org The direct synthesis of chiral this compound remains a significant synthetic challenge with limited specific methodologies reported.

However, general strategies for introducing chirality into sulfur-containing scaffolds can be considered. One potential approach involves the diastereoselective trapping of a catalytically generated BCP radical with a chiral sulfinimine. nih.govacs.org This method has been used to create chiral BCP benzylamine (B48309) derivatives and could theoretically be adapted for sulfur-containing analogues. rsc.org For instance, a manganese-catalyzed metal-hydride hydrogen atom transfer (MHAT) process has been shown to be effective with various chiral aryl sulfinimines, providing good yields and high diastereoselectivity. rsc.org

Another emerging strategy involves the formal cycloaddition reactions of bicyclo[1.1.0]butanes (BCBs) with sulfur-containing coupling partners. For example, Lewis acid-catalyzed formal cycloadditions of pyridinium (B92312) 1,4-zwitterionic thiolates and BCBs have been developed for the synthesis of sulfur-containing bridged cyclobutanes, which can be precursors to other strained ring systems. chinesechemsoc.org Adapting such cycloaddition strategies with chiral catalysts could provide a pathway to enantioenriched sulfur-containing BCPs.

The electrophilic activation of [1.1.1]propellane with an N-iodo reagent in the presence of a heterocyclic thiol represents a robust method for creating sulfur-BCP linkages. nih.govacs.org To render this process asymmetric, one might envision the use of a chiral, non-racemic iodine-based reagent or a chiral phase-transfer catalyst to induce enantioselectivity in the addition of the thiol to the activated propellane.

Future research will likely focus on adapting the successful catalytic asymmetric methods developed for other α-chiral BCPs to sulfur-based nucleophiles and electrophiles, paving the way for the enantioselective synthesis of complex molecules like chiral this compound.

Table 2: Potential Strategies for Chiral Sulfur-Containing BCPs

Strategy Proposed Reagents/Catalysts Potential Intermediate/Product Basis/Rationale Reference(s)
Diastereoselective Radical Trapping Chiral Sulfinimine, Mn-catalyst Chiral BCP-sulfinamide Analogy to the synthesis of chiral BCP benzylamines via MHAT catalysis. rsc.orgacs.org
Asymmetric Cycloaddition Chiral Lewis Acid, Bicyclobutane, Zwitterionic Thiolate Chiral Sulfur-Containing Bridged Cyclobutane (B1203170) Based on existing diastereoselective cycloadditions to form sulfur-containing scaffolds. chinesechemsoc.org
Asymmetric Iodo-sulfenylation Chiral N-Iodo Reagent or Chiral Phase-Transfer Catalyst Enantioenriched Iodo-Thioether BCP Adaptation of the existing iodo-sulfenylation method using chiral reagents to induce stereocontrol. nih.govacs.org

Reactivity and Mechanistic Investigations of Bicyclo 1.1.1 Pentane 1,3 Dithiol and Analogous Systems

Intrinsic Reactivity of the Bicyclo[1.1.1]pentane Core and Strain Release Phenomena

The bicyclo[1.1.1]pentane (BCP) framework is characterized by its remarkable topology and considerable strain. springernature.com This inherent strain is a key driver of its reactivity, particularly in reactions involving the cleavage of the central C1-C3 bond of its precursor, [1.1.1]propellane. rsc.org While traditionally viewed as "strain-release" driven reactions, recent studies propose that the broad reactivity profile of [1.1.1]propellane stems from σ–π-delocalization of electron density. rsc.org

Reactions of [1.1.1]propellane with anions and radicals are thought to be facilitated by an increase in electron density delocalization over the propellane cage during the addition process. rsc.org In contrast, reactions with cations involve charge transfer that alleviates repulsion within the cage. rsc.org This model provides a unified framework for understanding the diverse reactivity of this strained system. rsc.org The high bond dissociation energies of the methylene (B1212753) C-H bonds in the BCP core, estimated to be around 106 kcal mol⁻¹, contribute to its metabolic stability but also present a significant challenge for direct functionalization. nih.gov

Elucidation of Radical Mechanisms in Bicyclo[1.1.1]pentane Functionalization

Radical reactions are a cornerstone for the functionalization of bicyclo[1.1.1]pentanes, largely initiated from [1.1.1]propellane. The general mechanism involves the addition of a radical species to the central bond of [1.1.1]propellane, generating a BCP radical intermediate. This intermediate can then participate in various transformations.

A common pathway is a radical-relay, three-component reaction (3CR) process. nih.govacs.org This is initiated by a selective, often light-promoted, radical addition to [1.1.1]propellane, forming a transient BCP-based radical. nih.govacs.org This radical can then engage in subsequent steps, such as addition to vinyl cyclic carbonates, to produce highly functionalized allyl-BCP building blocks. nih.govacs.org

Another significant radical pathway involves the use of radical precursors like carboxylic acids and organohalides. nih.gov These precursors generate radicals that add to [1.1.1]propellane to form BCP radicals, which can then be trapped by various reagents, such as bis(pinacolato)diboron, to yield versatile BCP boronates. nih.gov The reactivity of different alkyl radicals with a BCP radical has been studied, showing that primary alkyl radicals can compete in reactivity. nih.gov

The insertion of [1.1.1]propellane into disulfide bonds, often initiated by UV light, is another example of a radical-mediated process for synthesizing symmetrically and unsymmetrically substituted 1,3-bissulfanylbicyclo[1.1.1]pentanes. beilstein-journals.org The reaction of thiols with [1.1.1]propellane is suggested to proceed through the reversible addition of a thiyl radical, followed by a hydrogen atom transfer to the resulting bicyclo[1.1.1]pentyl radical. acs.orgliverpool.ac.uk

Characterization of Two-Electron Pathways in Nucleophilic Additions to Propellane

While radical pathways are prevalent, two-electron pathways also play a crucial role in the functionalization of [1.1.1]propellane, particularly in nucleophilic additions. bris.ac.uk Computational studies have provided evidence for a purely anionic, two-electron pathway for the carbon-carbon bond formation between 2-aryl-1,3-dithianes and [1.1.1]propellane. nih.govsci-hub.se

The proposed mechanism involves the deprotonation of the 2-aryl-1,3-dithiane to form a dithiyl anion. nih.govsci-hub.se This anion then acts as a competent nucleophile, adding to the central bond of [1.1.1]propellane. nih.govsci-hub.se Density functional theory (DFT) calculations have supported this two-electron pathway, showing the formation of an intermediate anion that reacts with [1.1.1]propellane via a transition state to yield the BCP-dithiane product. nih.govsci-hub.se This computational work is significant as it provides some of the first evidence for an exclusively two-electron pathway for the σ-bond cleavage of [1.1.1]propellane by an anionic nucleophile. nih.govsci-hub.se

Functional Group Transformations of Sulfur-Substituted Bicyclo[1.1.1]pentanes

Sulfur-substituted bicyclo[1.1.1]pentanes, such as those derived from the addition of dithianes or thiols to [1.1.1]propellane, are versatile intermediates that can undergo various functional group transformations.

For instance, BCP dithianes, formed from the reaction of 2-aryl-1,3-dithianes with [1.1.1]propellane, can be readily deprotected to the corresponding BCP aryl ketones. nih.gov Furthermore, these BCP dithianes can be transformed into geminal difluoromethanes and esters, demonstrating their utility as synthetic building blocks. nih.gov The insertion of [1.1.1]propellane into disulfide bonds provides access to 1,3-bissulfanylbicyclo[1.1.1]pentanes, which are valuable for further modifications. beilstein-journals.org

A notable challenge in this area is the lack of reactivity of some heterocyclic thiols in standard radical additions to [1.1.1]propellane. acs.orgliverpool.ac.ukresearchgate.net To address this, a method involving the electrophilic activation of [1.1.1]propellane with N-iodosuccinimide (NIS) or 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) has been developed to promote the iodo-sulfenylation with various heterocyclic thiols. acs.orgliverpool.ac.ukresearchgate.net The resulting sulfur-substituted BCPs can be further functionalized. For example, a BCP iodide can undergo a Giese reaction to introduce other substituents. liverpool.ac.uk

Chemo- and Regioselectivity in Synthetic Routes to Bicyclo[1.1.1]pentane Derivatives

Achieving chemo- and regioselectivity is a critical aspect of synthesizing functionalized bicyclo[1.1.1]pentane derivatives. In radical-initiated three-component reactions, the nature of the reactants and the presence of [1.1.1]propellane are crucial for high chemoselectivity towards the desired product. nih.govacs.org For instance, the use of vinyl cyclic carbonates with specific substituents is necessary to avoid low yields and side reactions. nih.govacs.org

In the functionalization of BCPs, directing groups can play a key role in controlling regioselectivity. For example, bidentate directing groups have been employed in C-H bond functionalization reactions to form C-C bonds at specific positions. researchgate.net

The synthesis of unsymmetrically 1,3-disubstituted BCPs presents a significant challenge. One approach involves the reaction of [1.1.1]propellane with a mixture of two different aromatic disulfides under UV initiation. beilstein-journals.org This method can produce the unsymmetrically substituted BCP as the main product, although separation from the symmetrically substituted byproducts can be difficult. beilstein-journals.org

Cross-coupling reactions catalyzed by transition metals offer another avenue for the synthesis of 1,3-disubstituted BCPs with high regioselectivity. rsc.org These reactions can be performed using either nucleophilic or electrophilic BCP precursors. rsc.org Furthermore, the development of bis-boronate intermediates allows for the late-stage, programmable functionalization of the BCP scaffold, with quantum mechanical calculations supporting the observed regioselectivity favoring the C-3 bridgehead position. nih.gov

Selective C-H Functionalization Strategies for Bicyclo[1.1.1]pentane Scaffolds

Direct C-H functionalization of the bicyclo[1.1.1]pentane (BCP) scaffold is a conceptually innovative and highly sought-after strategy for creating complex derivatives while minimizing pre-functionalization steps. nsf.gov However, this approach is challenging due to the high bond dissociation energy of the C-H bonds on the BCP core. nih.gov

Significant progress has been made in the enantioselective C-H functionalization of BCPs. nsf.govresearchgate.net Dirhodium-catalyzed intermolecular sp³ C-H insertion reactions using donor/acceptor diazo compounds have been successfully employed to forge new C-C bonds at the tertiary C-H bond of the BCP framework. nsf.govresearchgate.net This method has proven to be highly selective, proceeding with high yields and enantioselectivities without causing fragmentation of the strained carbocyclic core. springernature.comnsf.govresearchgate.net Computational studies have been instrumental in understanding the basis for this remarkable tertiary site selectivity. springernature.com

Advanced Applications of Bicyclo 1.1.1 Pentane 1,3 Dithiol in Materials Science, Supramolecular Chemistry, and Catalysis

Bicyclo[1.1.1]pentane-1,3-dithiol as a Monomer in Polymer Science

The rigid and linear nature of the 1,3-disubstituted BCP unit makes it an excellent candidate for incorporation into polymer backbones to impart specific properties. While the direct polymerization of this compound is an area of ongoing research, the broader BCP framework has been successfully used to create novel polymeric materials.

One significant approach involves the acyclic diene metathesis (ADMET) polymerization of α,ω-diene monomers containing BCP units. This method has been used to synthesize precise poly(1,3-bicyclo[1.1.1]pentane alkylene)s. researchgate.net In these polymers, the BCP unit can act as a controlled defect, disrupting the crystal structure of materials like polyethylene, which in turn lowers the melting temperature. researchgate.net Conversely, incorporating a researchgate.netstaffane moiety, which consists of two linked BCP units, can lead to new crystalline morphologies. researchgate.net Research has shown that all polymers containing BCP units exhibit higher thermal stability than linear polyethylene. researchgate.net

Another form of polymerization involves the creation of coordination polymers. BCP-based diphosphine ligands have been synthesized and used to create a europium-based coordination polymer. researchgate.netnih.govhokudai.ac.jp The unique structure of the BCP ligand facilitates an octa-coordination environment around the europium center, creating structures that are promising for the development of luminescent photonic materials. hokudai.ac.jp Similarly, on-surface polymerization of 1,3-bis(4-iodophenyl)bicyclo[1.1.1]pentane on a gold surface results in the formation of polyphenylene wires where the BCP unit is an integral part of the polymer chain. diva-portal.orgresearchgate.net

Table 1: Impact of BCP Units on Polyethylene Properties

Polymer Type BCP Content Effect on Crystallinity Effect on Melting Temperature
Poly(1,3-bicyclo[1.1.1]pentane alkylene) One BCP unit per repeat Acts as a defect, distorts PE crystals Decreased
Poly(1,3-bicyclo[1.1.1]pentane alkylene) researchgate.netstaffane unit per repeat Forms new crystalline morphology Modified

Role as a Rigid Linker and Molecular Rod in Functional Materials

The BCP scaffold is frequently employed as a rigid linker or molecular rod to control the spatial arrangement of functional groups in complex molecules. eventsair.comd-nb.infobeilstein-journals.org Its geometry, which mimics that of a 1,4-disubstituted benzene (B151609) ring but lacks conjugation, makes it an ideal component for electronically isolating different parts of a molecule. diva-portal.orgbeilstein-journals.org This property is crucial in designing donor-acceptor systems, molecular wires, and photoswitches where precise control over electronic communication is required. beilstein-journals.org

The synthesis of 1,3-bissulfanylbicyclo[1.1.1]pentanes through the insertion of [1.1.1]propellane into disulfide bonds yields these valuable linkers. d-nb.infobeilstein-journals.org The reaction can be controlled to produce either the BCP monomer or the researchgate.netstaffane dimer, a rod-like structure whose geometry has been confirmed by single-crystal X-ray diffraction. beilstein-journals.org These rigid linkers are foundational in constructing complex porphyrin arrays and novel macrocycles. eventsair.com The defined geometry of the BCP linker ensures a predictable distance and orientation between the connected functional units.

Integration into Supramolecular Architectures

The unique structural and chemical properties of this compound and related BCP derivatives make them highly suitable for constructing ordered supramolecular systems.

The thiol groups in this compound provide a strong anchoring point for adsorption onto metal surfaces, particularly gold. This has been demonstrated in studies of self-assembled monolayers (SAMs) of [n]staffane-3,3(n-1)-dithiols on polycrystalline gold electrodes. acs.org The rigid BCP core dictates the orientation and packing of the molecules on the surface, leading to highly ordered films.

Low-temperature scanning tunneling microscopy (STM) and non-contact atomic force microscopy (nc-AFM) have been used to study the on-surface behavior of 1,3-disubstituted BCP derivatives on Au(111) surfaces. diva-portal.orgresearchgate.net These studies reveal that at low temperatures, individual molecules can be characterized, and at increased coverage, they aggregate into small islands stabilized by intermolecular forces like halogen bonds. diva-portal.org This controlled self-assembly is a key step toward the bottom-up fabrication of custom-designed surface architectures. researchgate.net

Table 2: Molecular Dimensions of a BCP Derivative on Au(111)

Parameter Method Measured/Calculated Distance
Iodine-Iodine Distance (Monomer Axis) Optimized Model 14.69 Å researchgate.net
Projected Iodine-Iodine Distance (Adsorbed) Optimized Model 14.58 Å diva-portal.orgresearchgate.net
Terminal Protrusion Distance STM 14.8 ± 0.2 Å researchgate.net
Terminal Protrusion Distance nc-AFM 16.8 ± 0.2 Å researchgate.net

A critical application of the BCP unit is its use as an electronic insulator in molecular-scale electronics. diva-portal.org The sp³-hybridized carbon framework of the BCP core disrupts the π-conjugation that would typically exist in an analogous arylene linker. beilstein-journals.org This property has been harnessed in the on-surface synthesis of polyphenylene wires where BCP moieties are incorporated as electronically isolating units. diva-portal.orgresearchgate.net

By strategically placing BCP linkers within a conductive molecular wire, it is possible to create defined potential barriers or "isolator units." diva-portal.org This allows for the engineering of molecular circuits with specific electronic properties, such as organic resistors. The ability to break conjugation is also valuable in photochemistry, for example, to electronically separate a photoswitch from a chromophore to prevent unwanted energy transfer. beilstein-journals.org

Ligand Design and Coordination Chemistry

The rigid BCP scaffold provides a unique three-dimensional platform for designing ligands with well-defined bite angles and geometries, leading to novel coordination complexes.

Researchers have developed versatile methods to synthesize a variety of BCP-based diphosphine ligands. nih.govhokudai.ac.jp These ligands are considered structural isosteres of 1,4-bis(diphenylphosphino)benzenes and are synthesized from [1.1.1]propellane via radical-mediated processes, often using photoredox catalysis. researchgate.netnih.gov

These BCP-diphosphine ligands have been successfully used to form novel metal complexes. A key finding is that the two phosphorus atoms on the BCP ligand can coordinate to two different metal atoms, resulting in a straight-shaped complex. hokudai.ac.jp This contrasts with more flexible ligands like bis(diphenylphosphino)ethane, where both phosphorus atoms typically chelate to a single metal center. For example, BCP-diphosphines react with gold compounds to form straight-shaped Au complexes and with europium salts to generate well-aligned coordination polymers. nih.govchemrxiv.org The unique coordination geometry offered by BCP ligands opens up possibilities for creating new materials with interesting catalytic and photonic properties. hokudai.ac.jp

Table 3: Metal Complexes Formed with BCP-Diphosphine Ligands

Metal Resulting Complex Type Structural Feature Potential Application
Gold (Au) Straight-shaped dinuclear complex Ligand bridges two separate metal atoms hokudai.ac.jp Molecular electronics, Catalysis
Europium (Eu) Coordination polymer Unique octa-coordination of the Eu center hokudai.ac.jpchemrxiv.org Luminescent photonic materials

Potential of this compound as a Chelating or Bridging Ligand

The unique, rigid, and linear geometry of the bicyclo[1.1.1]pentane (BCP) cage makes its derivatives, such as this compound, promising candidates for use as ligands in supramolecular chemistry and materials science. lboro.ac.ukbeilstein-journals.org The thiol groups at the 1 and 3 bridgehead positions provide effective coordination sites for metal ions, while the BCP core acts as a stiff and well-defined linker.

This structural arrangement allows this compound to function as a bridging ligand , connecting two or more metal centers to form coordination polymers or metal-organic frameworks (MOFs). nih.gov The distance and orientation between the two sulfur atoms are fixed by the BCP cage, offering precise control over the resulting supramolecular architecture. Research into the insertion of [1.1.1]propellane into disulfide bonds has paved the way for the synthesis of these 1,3-bissulfanylbicyclo[1.1.1]pentanes, which are direct precursors or analogues of the dithiol. beilstein-journals.org The rod-like structure of the resulting compounds has been confirmed by single-crystal X-ray diffraction, highlighting their suitability as molecular scaffolding. beilstein-journals.org

While less common, the potential for chelating behavior exists if the ligand can bind to a single metal center through both sulfur atoms. This would likely involve the formation of a large-membered ring, a conformation that might be sterically demanding. However, the inherent rigidity of the BCP unit could enforce specific coordination geometries, making it a valuable tool in ligand design for creating catalysts or functional materials with unique properties. nih.gov The development of synthetic routes to BCP fragments has been driven by their demand as isosteres in materials chemistry and drug discovery, underscoring the importance of creating such functionalized building blocks. nih.gov

Catalytic Applications of Bicyclo[1.1.1]pentane Derivatives

The distinct electronic and structural properties of the BCP core have led to the exploration of its derivatives in various catalytic applications, moving beyond their traditional role as inert scaffolds.

Derivatives of bicyclo[1.1.1]pentane have demonstrated utility as Lewis acid catalysts. Research has shown that 1,3-diiodobicyclo[1.1.1]pentane (DIBCP) can effectively catalyze condensation reactions that are not achievable with conventional methods. lboro.ac.uklboro.ac.uk This catalytic activity stems from the electrophilic nature of the BCP derivative.

One notable example is the DIBCP-catalyzed condensation between indoles and acetone. lboro.ac.uklboro.ac.uk This reaction highlights the potential of functionalized BCPs to act as catalysts in their own right, expanding their functional role in organic synthesis. The investigation into DIBCP as a catalyst was part of a broader exploration of functionalized BCPs, demonstrating their versatility. lboro.ac.uklboro.ac.uk

Table 1: Example of BCP-Based Lewis Acid Catalysis

CatalystReactantsProductKey FindingSource
1,3-Diiodobicyclo[1.1.1]pentane (DIBCP)Indoles, AcetoneCondensation ProductDIBCP enables a condensation reaction not achievable with traditional Lewis acids. lboro.ac.uklboro.ac.uk

Photocatalysis has emerged as a powerful tool for the synthesis and functionalization of BCP derivatives. rsc.org These methods often proceed under mild conditions and allow for the construction of complex molecules with high efficiency. nih.govchemistryviews.org In these transformations, the BCP core is typically formed through the radical addition to [1.1.1]propellane, a highly strained precursor. chemistryviews.org

Visible-light photoredox catalysis is frequently employed to generate radical intermediates that add to [1.1.1]propellane. rsc.orgchemistryviews.org This creates a BCP-based radical which can then be trapped by another species in a multicomponent reaction, allowing for the simultaneous formation of multiple chemical bonds. nih.govacs.org For instance, a metal- and additive-free multicomponent reaction driven by visible light has been developed for the synthesis of C,S-disubstituted BCPs, showcasing a sustainable approach to these valuable compounds. rsc.org

These photocatalytic strategies are notable for their broad substrate scope and functional group tolerance. chemistryviews.org They have enabled the synthesis of diverse BCP derivatives, including those with alkyl, aryl, and heteroaryl substituents, which are of significant interest in medicinal chemistry. nih.govacs.org

Table 2: Selected Photocatalytic Syntheses of BCP Derivatives

Catalysis TypeKey ReactantsProduct TypeSignificanceSource(s)
Visible-Light Photoredox Catalysis[1.1.1]Propellane, Alkyl Halides, Heteroarenes(Halo)alkyl BCP-arylsProvides a practical, multicomponent route to important bioisosteres. acs.org
Synergistic Photoredox and Copper Catalysis[1.1.1]Propellane, Carboxylic Acids, AlkynesAlkyl-alkynyl-substituted BCPsThree-component reaction with good functional group tolerance under mild conditions. chemistryviews.org
Electron Donor-Acceptor (EDA) Complex Photoactivation[1.1.1]Propellane, S-aryl/alkyl benzenethiosulfonates, IodidesC,S-disubstituted BCPsMetal- and additive-free sustainable strategy for sulfur-functionalized BCPs. rsc.org

Exploratory Applications in Niche Chemical Fields (e.g., Hydrogen Odorants)

The unique structural properties of BCPs have prompted their investigation in specialized and emerging chemical fields, such as the development of odorants for hydrogen gas. lboro.ac.uklboro.ac.uk Hydrogen is odorless, which poses a significant safety risk in its widespread application as a clean fuel. An effective odorant must be non-toxic, have a distinct smell at low concentrations, and crucially, not interfere with the catalysts used in fuel cells. lboro.ac.uklboro.ac.uk

Functionalized bicyclo[1.1.1]pentanes have been considered for this role due to their unique chemical and physical properties. lboro.ac.uklboro.ac.uk Research has explored synthetic pathways to access specifically functionalized BCPs that could serve as hydrogen odorants. lboro.ac.uk These studies have focused on using storable precursors like 1,3-diiodobicyclo[1.1.1]pentane (DIBCP) to create a variety of BCP derivatives. lboro.ac.uk While the goal of creating a fully viable hydrogen odorant from a BCP derivative was not completely realized in initial studies, the research has established a solid framework for future exploration in this critical safety area. lboro.ac.uklboro.ac.uk

Future Perspectives and Emerging Research Challenges for Bicyclo 1.1.1 Pentane 1,3 Dithiol

Development of Novel and Sustainable Synthetic Routes to Bicyclo[1.1.1]pentane-1,3-dithiol

The synthesis of BCP derivatives has been a significant area of research, with many methods relying on the strained precursor, [1.1.1]propellane. researchgate.net A key future direction is the development of more efficient, scalable, and sustainable methods for producing this compound.

Current synthetic strategies often involve the insertion of [1.1.1]propellane into disulfide bonds, which can be initiated by UV light in a radical reaction. This method allows for the synthesis of both symmetrically and unsymmetrically substituted 1,3-bissulfanylbicyclo[1.1.1]pentanes. An ongoing challenge is the separation of the desired BCP product from llnl.govstaffane, a common byproduct, which often requires challenging chromatographic techniques. Future research will likely focus on optimizing reaction conditions to favor the formation of the BCP-dithiol, thereby improving yield and simplifying purification.

Moreover, there is a growing emphasis on "green chemistry" principles in synthetic chemistry. This includes the use of visible-light-driven, metal- and additive-free reactions. acs.org The development of such methods for the synthesis of this compound would represent a significant advancement, reducing the environmental impact and cost of production. A potential route could involve the adaptation of existing visible-light-induced methods for synthesizing other BCP derivatives.

Another avenue for exploration is the use of more stable and easily handled precursors than [1.1.1]propellane. For instance, methods starting from 1,3-diiodobicyclo[1.1.1]pentane (DIBCP), a stable crystalline solid, are being explored for the synthesis of other functionalized BCPs and could potentially be adapted for the introduction of thiol groups. researchgate.net

Synthetic Approach Precursors Key Features & Challenges
Radical Insertion[1.1.1]propellane, DisulfidesUV-initiated, formation of llnl.govstaffane byproduct, challenging purification.
Visible-Light Photocatalysis[1.1.1]propellane, Sulfur sourcePotentially metal- and additive-free, aligns with green chemistry principles, needs development.
Nucleophilic Substitution1,3-diiodobicyclo[1.1.1]pentane, Thiolating agentUtilizes a more stable precursor, avoids handling of [1.1.1]propellane, requires investigation.

Expanding the Scope of Post-Synthetic Functionalization at Dithiol Moieties

Once this compound is synthesized, the two thiol groups offer a platform for a wide range of post-synthetic modifications. The ability to selectively functionalize one or both thiol groups opens up possibilities for creating a diverse array of molecules with tailored properties.

Future research will likely focus on leveraging the well-established chemistry of thiols to introduce a variety of functional groups. This could include:

Alkylation and Arylation: To attach different organic moieties, potentially altering the solubility, electronic properties, or self-assembly behavior of the molecule.

Oxidation: The thiol groups can be oxidized to form sulfoxides, sulfones, or disulfides, the latter of which can be used to form dynamic covalent bonds in self-healing materials or for linking BCP units into polymers.

Thiol-Ene and Thiol-Yne "Click" Chemistry: These highly efficient and selective reactions can be used to conjugate the BCP-dithiol to a wide range of molecules, including polymers, biomolecules, and surfaces. This is a promising avenue for creating functional materials for biological and electronic applications.

Coordination to Metal Centers: The soft nature of the sulfur atoms makes them excellent ligands for a variety of metal ions. This could be exploited to create novel coordination polymers and metal-organic frameworks (MOFs) with interesting electronic, magnetic, or catalytic properties.

A key challenge in this area will be achieving selective monofunctionalization of the dithiol to create unsymmetrical derivatives. This would allow for the creation of BCP-based molecules with distinct functionalities at each end, which is crucial for applications such as molecular electronics and targeted drug delivery.

Advanced Spectroscopic and Structural Characterization of this compound and its Assemblies

A thorough understanding of the structure of this compound and its assemblies at the molecular level is crucial for predicting and controlling its properties. While standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential for routine characterization, more advanced techniques are needed to probe the unique structural features of this molecule and its supramolecular structures.

Single-crystal X-ray diffraction has been used to confirm the rod-like structure of BCP derivatives and will continue to be a vital tool for determining the precise bond lengths, bond angles, and packing arrangements in the solid state. researchgate.net For self-assembled monolayers (SAMs) and other surface-based structures, techniques such as Scanning Tunneling Microscopy (STM) and non-contact Atomic Force Microscopy (nc-AFM) will be indispensable for visualizing the arrangement of individual molecules and their assemblies on surfaces.

Future research should also focus on employing a broader range of spectroscopic techniques to probe the electronic properties and intermolecular interactions of BCP-dithiol systems. This could include:

Raman Spectroscopy: To investigate vibrational modes and gain insights into the conformation and interactions of the molecule.

X-ray Photoelectron Spectroscopy (XPS): To determine the chemical state of the sulfur atoms and their interaction with substrates.

Ultraviolet Photoelectron Spectroscopy (UPS): To measure the work function and electronic structure of BCP-dithiol SAMs on conductive surfaces.

A significant challenge will be to correlate the spectroscopic and structural data with the observed macroscopic properties of the materials, which will be essential for a rational design approach.

Predictive Modeling and Machine Learning for Material Properties of BCP-Dithiol-Based Systems

The vast chemical space that can be explored by functionalizing this compound makes experimental screening of all possible derivatives for desired properties a daunting task. Predictive modeling and machine learning (ML) offer a powerful approach to accelerate the discovery of new materials with optimized performance. llnl.gov

Computational methods, such as Density Functional Theory (DFT), can be used to predict the geometric and electronic properties of individual BCP-dithiol molecules and their assemblies. gdr-nemo.fr For example, DFT calculations can provide insights into the binding energies of BCP-dithiols on metal surfaces, the electronic band structure of BCP-based polymers, and the conformational preferences of functionalized derivatives. chalmers.se

In the future, there is a significant opportunity to apply machine learning models to predict the properties of BCP-dithiol-based systems. By training ML algorithms on datasets of experimentally or computationally determined properties, it may be possible to rapidly predict the properties of new, unsynthesized molecules. acs.orgasiaresearchnews.com This could include predicting:

The self-assembly behavior of different BCP-dithiol derivatives on various surfaces.

The electronic conductivity of molecular wires based on BCP-dithiol.

The mechanical properties of polymers incorporating BCP-dithiol units.

A major challenge in this area will be the generation of large, high-quality datasets required to train accurate ML models. researchgate.net This will necessitate a close integration of experimental synthesis and characterization with computational modeling and data science.

Modeling/ML Approach Predicted Properties Future Research Direction
Density Functional Theory (DFT)Geometric structure, electronic properties, binding energies.Modeling complex interfaces and excited state properties.
Molecular Dynamics (MD)Self-assembly dynamics, conformational changes.Simulating larger systems over longer timescales.
Machine Learning (ML)Electronic conductivity, mechanical properties, self-assembly behavior.Development of robust models from integrated experimental and computational data.

Integration of this compound into Hybrid and Nanoscale Material Systems

The unique structural and chemical features of this compound make it an attractive building block for a variety of hybrid and nanoscale materials. The rigid BCP core can act as a molecular-scale rigid rod, while the terminal thiol groups provide a means of anchoring the molecule to surfaces or linking it to other components.

Future research in this area is expected to focus on several key applications:

Self-Assembled Monolayers (SAMs): The strong affinity of thiols for gold and other metal surfaces makes BCP-dithiol an ideal candidate for forming highly ordered SAMs. These SAMs could find applications in molecular electronics, sensing, and as corrosion inhibitors. A key research direction will be to control the packing density and orientation of the molecules in the SAM to tailor its properties.

Molecular Wires: The ability of BCP-dithiol to bridge two electrodes makes it a promising candidate for use as a molecular wire in nanoelectronic devices. The saturated BCP core is expected to act as a tunnel barrier, and understanding the charge transport through these molecules is a key research challenge.

Coordination Polymers and MOFs: The dithiol can act as a linker to connect metal ions or clusters, leading to the formation of one-, two-, or three-dimensional coordination polymers and MOFs. These materials could exhibit interesting properties such as porosity, luminescence, or catalysis. The synthesis of BCP-based diphosphine ligands and their use in creating coordination polymers with unique structures has already been demonstrated, paving the way for similar work with dithiols. hokudai.ac.jp

Nanoparticle Functionalization: BCP-dithiols can be used to functionalize the surface of nanoparticles, providing a means of controlling their solubility, stability, and interactions with their environment. This could be particularly useful in the development of new drug delivery systems and diagnostic agents.

A significant challenge in all these applications will be to achieve precise control over the assembly of the BCP-dithiol building blocks into the desired architectures. This will require a deep understanding of the intermolecular and surface interactions that govern the self-assembly process.

Q & A

Q. What are the common synthetic routes for bicyclo[1.1.1]pentane-1,3-dithiol derivatives?

Bicyclo[1.1.1]pentane (BCP) derivatives are synthesized via two primary methods:

  • Grignard reagent reactions : Reacting bicyclo[1.1.1]pentane precursors with organomagnesium reagents (e.g., 4-fluorophenyl or 4-methoxyphenyl magnesium bromide) in solvents like THF or diethyl ether, followed by quenching and purification via column chromatography .
  • Photochemical synthesis : Irradiating [1.1.1]propellane with diacetyl in the presence of UV light, followed by oxidation and hydrolysis to yield dicarboxylic acid derivatives . Characterization typically involves ¹H/¹³C NMR , mass spectrometry (MS) , and X-ray crystallography to confirm regiochemistry and purity .

Q. How is the structure of bicyclo[1.1.1]pentane derivatives validated experimentally?

Structural validation relies on:

  • NMR spectroscopy : Chemical shifts for bridgehead protons (δ ~2.5–3.5 ppm) and carbons (δ ~30–40 ppm) are diagnostic for BCP cores .
  • X-ray diffraction : Resolves bond lengths (e.g., 1.85 Å bridgehead distance in BCP-dicarboxylic acid) and confirms stereoelectronic effects .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular formulae, particularly for halogenated derivatives .

Advanced Research Questions

Q. How does bicyclo[1.1.1]pentane serve as a bioisostere for para-phenyl groups in drug design?

BCP replaces para-phenyl groups due to its shorter bridgehead distance (1.85 Å vs. 2.79 Å for phenyl) , reduced lipophilicity , and improved metabolic stability . For example, replacing a phenyl ring in resveratrol with BCP-1,4-diyl enhanced lipophilicity and reduced first-pass metabolism . Computational modeling shows BCP’s strain energy (~30 kcal/mol) and steric bulk closely mimic tert-butyl groups, enabling precise tuning of pharmacokinetic properties .

Q. What computational methods are employed to predict the physicochemical properties of bicyclo[1.1.1]pentane derivatives?

  • Density Functional Theory (DFT) : Predicts pKa values (e.g., for polyhalogenated BCP-dicarboxylic acids) and rationalizes regioselectivity in radical halogenation reactions .
  • MNDO studies : Analyze substituent effects on BCP frameworks, revealing minimal structural distortion even with bulky groups .
  • Topological charge density analysis : Maps electron distribution using X-ray data to explain reactivity trends, such as nucleophilic attack at strained bridgehead carbons .

Q. What factors influence the regioselectivity in radical halogenation reactions of bicyclo[1.1.1]pentane derivatives?

Radical halogenation (e.g., chlorination of BCP-dicarboxylic acid) favors bridgehead positions due to:

  • Strain relief : Addition at the highly strained bridgehead releases ~30 kcal/mol of strain energy.
  • Steric effects : Bulky substituents on the BCP core direct radicals to less hindered sites.
  • Thermodynamic control : DFT calculations show chlorinated isomers with lower strain energies (e.g., 1,3-dichloro derivatives) dominate . Hydrodechlorination with TMS₃SiH further refines selectivity .

Q. How are acidity constants (pKa) determined for halogenated bicyclo[1.1.1]pentane derivatives?

pKa values are measured via capillary electrophoresis under controlled pH conditions, validated against DFT-computed Gibbs free energy differences . For example, BCP-dicarboxylic acid derivatives exhibit pKa values ~2.5–3.0 due to electron-withdrawing halogen substituents .

Q. What role does bicyclo[1.1.1]pentane-1,3-dicarboxylic acid play as a precursor in synthesizing other derivatives?

The dicarboxylic acid is a versatile precursor:

  • Esterification : React with methanol or dimethyl sulfate to form methyl esters (e.g., dimethyl BCP-dicarboxylate), enabling further functionalization .
  • Radical reactions : Halogenation at bridgehead carbons yields polyhalogenated derivatives for medicinal chemistry applications .
  • MOF synthesis : Serves as a rigid ligand to construct metal-organic frameworks (MOFs) with high thermal stability .

Q. How is the electron density distribution in bicyclo[1.1.1]pentane derivatives characterized?

X-ray charge density analysis combined with topological modeling quantifies electron distribution. For example, 3-(tert-butyloxycarbonylamino)-BCP-carboxylic acid exhibits asymmetric electron density at bridgehead carbons, explaining its reactivity in nucleophilic substitutions .

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